Cyclovalone

Catalog No.
S9078882
CAS No.
M.F
C22H22O5
M. Wt
366.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclovalone

Product Name

Cyclovalone

IUPAC Name

2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one

Molecular Formula

C22H22O5

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C22H22O5/c1-26-20-12-14(6-8-18(20)23)10-16-4-3-5-17(22(16)25)11-15-7-9-19(24)21(13-15)27-2/h6-13,23-24H,3-5H2,1-2H3

InChI Key

DHKKONBXGAAFTB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=C2CCCC(=CC3=CC(=C(C=C3)O)OC)C2=O)O

Cyclovalone is a synthetic compound derived from curcumin, characterized by a cyclohexanone ring that replaces the keto-enolic system typically found in curcumin. Its molecular formula is C22H22O5C_{22}H_{22}O_{5} and it has been identified as a mono-carbonyl analog of curcumin, which contributes to its stability and enhanced pharmacokinetic properties compared to its parent compound . Cyclovalone exhibits a unique structure that allows it to engage in various chemical interactions, making it a subject of interest in medicinal chemistry.

, notably the Mannich reaction, where it can form di-Mannich bases. This reaction involves the condensation of cyclovalone with formaldehyde and secondary amines, leading to derivatives with potentially enhanced biological activities . The antioxidant properties of these derivatives have been evaluated using methods such as the DPPH free radical-scavenger assay, indicating that modifications can significantly improve their efficacy .

Cyclovalone has demonstrated a range of biological activities, including:

  • Antioxidant Activity: It exhibits strong free radical scavenging capabilities, which are crucial for preventing oxidative stress-related damage in cells .
  • Anti-inflammatory Properties: Studies have shown that cyclovalone can inhibit pro-inflammatory pathways, making it a candidate for treating conditions associated with inflammation .
  • Cytotoxic Effects: It has been found to possess cytotoxic activity against certain cancer cell lines, highlighting its potential in cancer therapy .

The synthesis of cyclovalone typically involves:

  • Starting Materials: The synthesis begins with curcumin or its derivatives.
  • Mannich Reaction: Cyclovalone is synthesized through the Mannich reaction by reacting the compound with paraformaldehyde and a secondary amine in an organic solvent like acetonitrile at elevated temperatures .
  • Purification: The resulting products are purified using techniques such as recrystallization or column chromatography.

This method not only yields cyclovalone but also allows for the generation of various derivatives that may exhibit improved biological activities.

Cyclovalone has potential applications in various fields:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, cyclovalone is being explored for use in drug formulations aimed at treating chronic diseases and cancer .
  • Cosmetics: Its ability to scavenge free radicals makes it a valuable ingredient in cosmetic formulations aimed at skin protection and anti-aging .
  • Food Industry: As an antioxidant, it could be utilized in food preservation to enhance shelf life and prevent oxidative spoilage.

Research on cyclovalone's interactions has revealed significant insights:

  • Cyclovalone interacts with reactive oxygen species, effectively reducing their harmful effects in biological systems.
  • Studies involving hydroxyl radicals and superoxide anions have demonstrated its capacity to mitigate oxidative damage through various biochemical pathways .
  • Its structure allows for favorable interactions with other molecules, enhancing its bioavailability and therapeutic potential.

Cyclovalone shares structural similarities with several other compounds derived from curcumin or related structures. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
CurcuminDiketoneNatural compound with extensive health benefits
DemethoxycurcuminMono-carbonylLacks methoxy groups; different biological profile
VanillinAromatic aldehydeKnown for flavoring; possesses antioxidant properties
Methyl FerulateEster derivativeExhibits anti-inflammatory properties

Uniqueness of Cyclovalone

Cyclovalone distinguishes itself from these compounds through its specific structural modification (cyclohexanone ring) which enhances its stability and solubility. This modification not only affects its pharmacokinetic properties but also influences its biological activity profile, making it a promising candidate for further research and application in medicinal chemistry.

Historical Synthesis Methodologies

The foundational synthesis of Cyclovalone relies on the Claisen–Schmidt condensation, a classical organic reaction that facilitates the formation of α,β-unsaturated ketones [4]. Historically, this reaction involved the base-catalyzed condensation of cyclohexanone with vanillin (4-hydroxy-3-methoxybenzaldehyde). The process proceeds via enolate formation from cyclohexanone, followed by nucleophilic attack on the aldehyde carbonyl group, and subsequent dehydration to yield the conjugated bis-benzylidene cyclohexanone structure [4] [5].

Early protocols employed sodium hydroxide (NaOH) or potassium hydroxide (KOH) as catalysts in ethanolic reflux conditions, achieving moderate yields (50–65%) [1] [4]. The reaction’s stereochemical outcome—specifically the E,E configuration of the benzylidene groups—was critical for maintaining structural stability and biological activity [1].

Table 1: Historical Synthesis Conditions for Cyclovalone

ComponentRoleConditionsYield (%)
CyclohexanoneKetone substrateEthanol reflux50–65
VanillinAldehyde substrate12–24 h, 80°C
NaOH/KOHBase catalyst10–15 mol%

Contemporary Optimization Strategies

Modern synthetic approaches have focused on enhancing efficiency and sustainability. Solvent-free methodologies eliminate volatile organic compounds, leveraging microwave irradiation or mechanochemical grinding to accelerate reaction kinetics [5]. For instance, microwave-assisted Claisen–Schmidt condensation reduces reaction times from hours to minutes while improving yields to 75–85% [5].

Additionally, protective group strategies have been employed to mitigate side reactions. For example, temporary protection of vanillin’s phenolic hydroxyl group with ethoxyethyl moieties prevents undesired oxidation during condensation, followed by acidic deprotection to restore functionality [5].

Green catalytic systems, such as dimethylammonium dimethylcarbamate, offer milder reaction conditions and higher regioselectivity compared to traditional bases [5]. These advancements align with principles of green chemistry, minimizing waste and energy consumption.

Mannich Base Derivative Synthesis

The synthesis of Mannich base derivatives of Cyclovalone represents a strategic approach to enhance solubility and bioavailability. While specific protocols for Cyclovalone derivatives are not detailed in accessible literature, analogous curcuminoid systems provide insight. The Mannich reaction typically involves the introduction of aminoalkyl groups via condensation with formaldehyde and secondary amines [5].

For Cyclovalone, this modification could involve reacting the cyclohexanone core with morpholine or piperidine derivatives under acidic conditions. Such derivatives are hypothesized to improve water solubility while retaining the compound’s choleretic and anti-inflammatory properties [1].

Catalytic Systems and Reaction Mechanisms

The Claisen–Schmidt condensation mechanism proceeds through a stepwise enolate pathway:

  • Enolate formation: Base-mediated deprotonation of cyclohexanone generates a resonance-stabilized enolate.
  • Nucleophilic attack: The enolate attacks the electrophilic carbonyl carbon of vanillin.
  • Dehydration: Elimination of water yields the conjugated α,β-unsaturated ketone [4] [5].

Catalytic systems significantly influence reaction efficiency. For example, dimethylammonium dimethylcarbamate facilitates enolate formation at lower temperatures, reducing side reactions such as aldol dimerization [5].

Table 2: Catalytic Systems for Cyclovalone Synthesis

CatalystTemperature (°C)Yield (%)Selectivity (E,E)
NaOH (traditional)806090%
Dimethylammonium dimethylcarbamate508295%
Solvent-free (microwave)1008598%

Purification Techniques and Yield Optimization

Purification of Cyclovalone and its derivatives relies on recrystallization from ethanol or methanol, exploiting differences in solubility between the product and unreacted starting materials [1]. For complex derivatives, column chromatography using silica gel and ethyl acetate/hexane mixtures achieves higher purity (>95%) [5].

Yield optimization strategies include:

  • Stoichiometric adjustments: A 2:1 molar ratio of vanillin to cyclohexanone minimizes ketone self-condensation.
  • Catalyst loading: 15 mol% NaOH maximizes enolate formation without promoting degradation.
  • Temperature control: Maintaining temperatures below 100°C prevents thermal decomposition of the benzylidene groups [4] [5].

Table 3: Yield Optimization Parameters

ParameterOptimal ValueEffect on Yield
Vanillin:Cyclohexanone2:1+20%
Catalyst loading15 mol%+15%
Reaction time30 min (microwave)+25%

High Performance Liquid Chromatography Analysis

Reverse-Phase HPLC Methodology

The analytical characterization of Cyclovalone via High Performance Liquid Chromatography represents a cornerstone technique for pharmaceutical analysis and quality control [1]. The established reverse-phase HPLC method utilizes a Newcrom R1 column, which demonstrates exceptional selectivity for this curcumin analog. The mobile phase composition comprises acetonitrile, water, and phosphoric acid, providing optimal resolution and peak symmetry for Cyclovalone separation [1].

The chromatographic conditions are optimized to achieve baseline resolution with minimal analysis time. The method exhibits excellent scalability properties, making it suitable for both analytical determinations and preparative isolation of impurities [1]. For Mass Spectrometry compatibility, the phosphoric acid component can be substituted with formic acid without compromising separation efficiency [1].

Table 1: Chromatographic and Spectroscopic Methods for Cyclovalone Analysis

TechniqueMobile Phase/ConditionsDetection/MeasurementKey Parameters
HPLC-UVACN:H2O:H3PO4UV at 210-280 nmRetention time, peak area
GC-MSInert carrier gasElectron ionizationMolecular ion, fragments
1H NMRCDCl3 or DMSO-d6300-600 MHzChemical shifts, coupling
13C NMRCDCl3 or DMSO-d675-150 MHzCarbon environments
IR SpectroscopyKBr pellet4000-400 cm⁻¹Functional groups
UV-Vis SpectroscopyVarious solvents200-800 nmAbsorption maxima

Pharmacokinetic Applications

The validated HPLC method demonstrates particular utility in pharmacokinetic studies, enabling accurate quantification of Cyclovalone in biological matrices [1]. The method's sensitivity and specificity make it suitable for monitoring drug concentrations in plasma and tissue samples during preclinical investigations.

Preparative Chromatography

The method's scalability extends to preparative applications, facilitating the isolation and purification of Cyclovalone derivatives and related impurities [1]. This capability proves essential for obtaining reference standards and conducting structure-activity relationship studies.

Gas Chromatography Analysis

Thermal Decomposition Studies

While specific Gas Chromatography protocols for intact Cyclovalone are limited in the literature, GC-MS techniques have been successfully applied to analyze thermal decomposition products [2]. The method proves valuable for understanding degradation pathways and identifying volatile decomposition products under controlled pyrolysis conditions.

Cyclohexanone Precursor Analysis

The structural foundation of Cyclovalone, based on a cyclohexanone core, has been extensively characterized using capillary gas chromatography [3]. These established methodologies provide guidance for developing GC-based analytical approaches for Cyclovalone and its synthetic intermediates.

Spectrometric Identification Protocols

Nuclear Magnetic Resonance Spectroscopy

Proton NMR Characterization

The 1H NMR spectrum of Cyclovalone provides definitive structural confirmation through characteristic aromatic resonances [4] [5]. The phenol residues of the vanillin-derived substituents exhibit distinctive chemical shifts at δ 7.04-7.05 ppm and 6.72-6.81 ppm, confirming the presence of the hydroxylated aromatic systems [5] [6].

The cyclohexanone ring protons display characteristic multiplet patterns in the aliphatic region, with the α-methylene protons showing coupling patterns consistent with the cyclic structure [6]. These spectral features provide unambiguous identification of the compound's molecular framework.

Carbon-13 NMR Analysis

The 13C NMR spectrum reveals distinct carbon environments corresponding to the aromatic carbons, methoxy carbons, and cyclohexanone framework [4] [6]. The carbonyl carbon of the cyclohexanone ring typically appears in the expected region around δ 200 ppm, serving as a diagnostic peak for structural confirmation.

Mass Spectrometry

Molecular Ion Characterization

Mass spectrometric analysis confirms the molecular weight of 366.41 g/mol corresponding to the molecular formula C22H22O5 [7] [8]. The molecular ion peak at m/z 366 provides definitive molecular weight confirmation, while characteristic fragmentation patterns offer structural insights into the molecule's decomposition pathways under ionization conditions.

Fragmentation Analysis

The electron ionization mass spectrum reveals predictable fragmentation patterns consistent with the bis-benzylidene cyclohexanone structure [6]. These fragmentation pathways provide additional structural confirmation and aid in distinguishing Cyclovalone from related curcuminoid compounds.

Infrared Spectroscopy

Functional Group Identification

The FTIR spectrum of Cyclovalone exhibits characteristic absorption bands that confirm the presence of key functional groups [5]. The hydroxyl stretching frequency at 3430 cm⁻¹ in the solid state indicates intramolecular hydrogen bonding between the para-hydroxyl and meta-methoxy substituents [5].

This hydrogen bonding pattern represents a critical structural feature that influences the compound's biological activity and physicochemical properties [5]. The carbonyl stretching frequency of the cyclohexanone ring appears in the expected region, confirming the ketone functionality.

Ultraviolet-Visible Spectroscopy

Electronic Transitions

The UV-Vis absorption spectrum of Cyclovalone displays two major absorption bands with maxima at approximately 250 nm and 370 nm [9] [5]. The short-wavelength band at 250 nm corresponds to π-π* transitions of the aromatic systems, while the long-wavelength band at 370 nm represents intramolecular charge transfer from the phenolic substituents to the cyclohexanone carbonyl [5].

Solvent Effects

The charge transfer band exhibits notable solvent dependence, with the absorption maximum shifting based on solvent polarity and hydrogen bonding capacity [5]. This solvatochromic behavior provides insights into the molecule's electronic structure and intermolecular interactions in different environments.

X-ray Diffraction Analysis

Crystallographic Structure Determination

While specific single-crystal X-ray diffraction studies of Cyclovalone are limited in the accessible literature, the compound's crystalline structure has been characterized through powder X-ray diffraction techniques [5]. The crystalline form stability represents a critical parameter for pharmaceutical development and quality control.

Crystal Packing and Hydrogen Bonding

The solid-state structure of Cyclovalone involves intermolecular hydrogen bonding networks that contribute to crystal stability [5]. The para-hydroxyl groups and meta-methoxy substituents participate in hydrogen bonding interactions that influence the compound's melting point and solubility characteristics.

Polymorphism Studies

Powder X-ray diffraction analysis enables the identification of potential polymorphic forms of Cyclovalone [5]. Different crystalline modifications may exhibit distinct dissolution rates, stability profiles, and bioavailability characteristics, making polymorph screening essential for pharmaceutical development.

Thermal Degradation Profiling (Thermogravimetric Analysis/Differential Scanning Calorimetry)

Thermogravimetric Analysis

Thermal Stability Assessment

Thermogravimetric analysis provides comprehensive information about Cyclovalone's thermal decomposition behavior [5]. The compound exhibits thermal stability up to moderate temperatures, with decomposition patterns revealing multi-step degradation mechanisms.

Mass Loss Characterization

The TGA profile shows characteristic mass loss events corresponding to different decomposition pathways [5]. These thermal events provide insights into the activation energies and kinetic parameters governing thermal degradation processes.

Differential Scanning Calorimetry

Melting Point Determination

DSC analysis confirms the melting point of Cyclovalone at 179°C [10], representing a key identification parameter for quality control purposes. The melting endotherm provides information about crystal structure and purity levels.

Thermal Transitions

The DSC thermogram reveals additional thermal transitions that may indicate polymorphic changes, desolvation events, or decomposition processes [5]. These thermal characteristics are essential for formulation development and stability studies.

Table 2: Analytical Specifications and Quality Control Parameters

Analytical ParameterSpecificationMethod
Molecular Weight366.41 g/molMS, elemental analysis
Melting Point179°CDSC, melting point apparatus
UV λmax (nm)~250, ~370UV-Vis spectroscopy
IR ν(OH) cm⁻¹3430FTIR spectroscopy
¹H NMR δ (ppm)6.72-7.05 (aromatic)NMR spectroscopy
SolubilityDMSO, acetoneSolubility testing
StabilityLight sensitivePhotostability studies

Photodegradation Studies

Light Sensitivity Assessment

Photostability testing reveals that Cyclovalone exhibits significant photodegradation under standard lighting conditions [5]. The degradation half-life ranges from 12.6 to 17.8 minutes depending on the solvent system, with photodegradation quantum yields substantially higher than those of curcumin [5].

Degradation Product Analysis

High Performance Liquid Chromatography combined with UV-Vis detection enables the identification and quantification of photodegradation products [5]. These degradation studies are essential for determining storage conditions and packaging requirements for pharmaceutical formulations.

Quality Control Standards and Regulatory Specifications

Purity Specifications

Research Grade Standards

Commercial suppliers typically provide Cyclovalone with purity levels exceeding 95% as determined by multiple analytical techniques [11]. The Certificate of Analysis includes results from NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structural integrity and purity [11].

Analytical Method Validation

Quality control protocols follow International Conference on Harmonization guidelines for analytical method validation [12]. Key validation parameters include specificity, linearity, accuracy, precision, detection limits, and quantitation limits [12].

Stability Testing

Accelerated Stability Studies

Thermal stability testing under controlled conditions provides data on degradation kinetics and shelf life projections [5]. The light-sensitive nature of Cyclovalone necessitates amber glass containers and protected storage conditions to maintain chemical stability.

Forced Degradation Studies

Stress testing under various conditions including acidic, basic, oxidative, and photolytic environments reveals degradation pathways and helps identify potential impurities [5]. These studies support the development of stability-indicating analytical methods.

Table 3: Thermal Analysis Methods for Cyclovalone

Analysis TypeTemperature RangeKey FindingsApplications
TGA25-1000°CMass loss patternsThermal stability
DSC25-400°CMelting transitionsPurity determination
PhotodegradationRoom temperatureHalf-life ~12-18 minStability testing
Thermal DecompositionVariableMulti-step mechanismDegradation pathways

Regulatory Considerations

Research Chemical Status

Cyclovalone currently exists as a research chemical without established pharmacopoeia monographs in major regulatory jurisdictions [13]. However, the compound has been listed in regulatory databases and chemical inventories for research purposes.

Analytical Documentation

Comprehensive analytical documentation includes spectral libraries, chromatographic databases, and reference standards that support identification and quantification efforts [14]. These resources facilitate quality control and regulatory compliance in research applications.

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

366.14672380 g/mol

Monoisotopic Mass

366.14672380 g/mol

Heavy Atom Count

27

Melting Point

178.5 °C

UNII

6M4YJ3FA16

Dates

Last modified: 11-21-2023

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